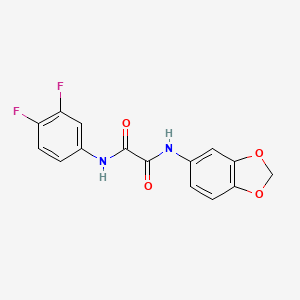

N-(2H-1,3-benzodioxol-5-yl)-N'-(3,4-difluorophenyl)ethanediamide

Description

N-(2H-1,3-Benzodioxol-5-yl)-N'-(3,4-difluorophenyl)ethanediamide is a bis-amide compound featuring a 1,3-benzodioxole (methylenedioxyphenyl) group and a 3,4-difluorophenyl moiety linked via an ethanediamide bridge.

Synthesis: While direct synthesis data for this compound are unavailable, analogous diamines (e.g., 4-substituted-5-fluorobenzene-1,2-diamine) are synthesized via SnCl₂·2H₂O-mediated nitro reduction in ethanol, followed by amidation . The ethanediamide linker likely forms via condensation of diamine intermediates with oxalic acid derivatives.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-N'-(3,4-difluorophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2N2O4/c16-10-3-1-8(5-11(10)17)18-14(20)15(21)19-9-2-4-12-13(6-9)23-7-22-12/h1-6H,7H2,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQDNRHTRCWPBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N'-(3,4-difluorophenyl)ethanediamide typically involves the following steps:

Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

Introduction of the difluorophenyl group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.

Oxalamide formation: The final step involves the reaction of the benzo[d][1,3]dioxole derivative with oxalyl chloride, followed by the addition of the difluorophenylamine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-N'-(3,4-difluorophenyl)ethanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of benzo[d][1,3]dioxole oxides and difluorophenyl oxides.

Reduction: Formation of reduced benzo[d][1,3]dioxole derivatives and difluorophenyl derivatives.

Substitution: Formation of substituted benzo[d][1,3]dioxole and difluorophenyl derivatives.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-N'-(3,4-difluorophenyl)ethanediamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N'-(3,4-difluorophenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with receptors: Modulating receptor activity, leading to changes in cellular signaling pathways.

Disrupting cellular structures: Interfering with the integrity of cellular membranes or other structures, leading to cell death or dysfunction.

Comparison with Similar Compounds

Structural Analogs with Benzodioxol/Benzoxazine Moieties

Benzodioxol and benzoxazine derivatives share aromatic ether frameworks but differ in reactivity and applications:

- Thermal Behavior: Benzoxazines exhibit unique expansion during polymerization due to ring-opening (e.g., 1.5% volume increase in bis-phenol A benzoxazine) . In contrast, the target compound’s ethanediamide linker may limit such volumetric changes, favoring rigid, planar conformations.

Difluorophenyl-Containing Compounds

Fluorinated aromatics are prevalent in herbicides and pharmaceuticals. Key comparisons include:

Ethanediamide-Linked Compounds

Ethanediamide bridges are rare but critical for rigidity and hydrogen-bonding capacity:

- Solubility: The target compound’s fluorinated and benzodioxol groups likely reduce aqueous solubility compared to non-fluorinated amides, aligning with trends in lipophilic agrochemicals .

Research Findings and Implications

- Synthesis Challenges : Similar to fluorinated diamines, the target compound may require inert conditions during synthesis to prevent decomposition .

- Thermal Stability : Benzodioxol derivatives typically degrade above 250°C, comparable to benzoxazines but inferior to fully aromatic polyamides .

- Biological Activity : While direct data are lacking, difluorophenyl amides like diflufenican show potent herbicidal activity at 50–100 g/ha, suggesting the target compound may require structural optimization for field efficacy .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-N'-(3,4-difluorophenyl)ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies, highlighting its pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula . Its structural features include:

- Benzodioxole moiety : This component is known for contributing to various biological activities.

- Difluorophenyl group : The presence of fluorine atoms often enhances the lipophilicity and biological activity of organic compounds.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of benzodioxole possess significant antimicrobial properties. The compound’s ability to inhibit microbial growth makes it a candidate for further investigation in the development of new antibiotics .

- Insecticidal Properties : The compound has been evaluated for its larvicidal activity against Aedes aegypti, a vector for various arboviruses. In a study, it was found that related benzodioxole compounds demonstrated effective larvicidal activity with LC50 values indicating significant potency .

1. Antimicrobial Evaluation

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of benzodioxole derivatives. The findings indicated that these compounds exhibited strong inhibitory effects against several bacterial strains. The mechanism was hypothesized to involve disruption of bacterial cell membranes .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | P. aeruginosa | 8 µg/mL |

2. Insecticidal Activity

The larvicidal activity of this compound was assessed through bioassays against Aedes aegypti. The compound showed promising results with an LC50 value of 28.9 ± 5.6 μM after 24 hours of exposure . Comparatively, traditional insecticides like temephos had lower LC50 values, indicating that while effective, the compound may require optimization for practical use.

3. Toxicological Assessment

Toxicity studies conducted on mammalian models revealed that the compound exhibited low cytotoxicity at concentrations up to 5200 μM. Behavioral assessments in mice showed mild effects at high doses (2000 mg/kg), with no significant structural damage observed in vital organs such as the liver and kidneys .

The proposed mechanisms through which this compound exerts its biological effects include:

- Interaction with Enzymatic Pathways : The benzodioxole structure may interact with specific enzymes or receptors involved in microbial metabolism or insect physiology.

- Membrane Disruption : Similar compounds have been shown to disrupt microbial cell membranes, leading to cell lysis and death.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(2H-1,3-benzodioxol-5-yl)-N'-(3,4-difluorophenyl)ethanediamide?

- Methodology : Multi-step organic synthesis involving coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in polar aprotic solvents (e.g., DMF or DMSO). Key precursors include benzodioxol-5-amine and 3,4-difluorophenylacetic acid derivatives. Purification via column chromatography and crystallization from methanol/water mixtures yields high-purity product .

- Validation : Confirm reaction completion using TLC and characterize intermediates via -NMR and IR spectroscopy. Final product purity should be assessed via HPLC (>95%) .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement). Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. ORTEP-3 or WinGX software generates anisotropic displacement ellipsoid models for visualization .

- Key Parameters : Report bond lengths (e.g., C=O at ~1.22 Å), torsion angles, and intermolecular interactions (e.g., hydrogen bonds between amide groups and fluorophenyl rings) .

Q. What preliminary biological screening assays are suitable for evaluating this compound?

- Methodology :

- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria.

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.

- Enzyme Inhibition : Fluorometric assays for protease inhibition (e.g., falcipain-2 in malaria studies) .

- Controls : Include positive controls (e.g., chloroquine for antimalarial assays) and solvent-only blanks.

Advanced Research Questions

Q. What is the hypothesized mechanism of action for this compound's antimalarial activity?

- Mechanism : Inhibition of falcipain-2, a cysteine protease critical for hemoglobin degradation in Plasmodium falciparum. Molecular docking studies suggest the 3,4-difluorophenyl group interacts with the enzyme's S2 pocket, while the benzodioxole moiety stabilizes binding via hydrophobic interactions .

- Validation : Competitive inhibition assays (Ki determination) and site-directed mutagenesis of falcipain-2 active sites .

Q. How can researchers resolve contradictions in bioactivity data across different assay models?

- Approach :

Purity Analysis : Re-analyze compound purity via HPLC-MS to rule out degradation products.

Solubility Optimization : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure uniform dissolution in cellular assays.

Assay Standardization : Compare protocols (e.g., incubation time, cell density) across labs to identify variability sources .

- Case Study : Discrepancies in IC values may arise from differential membrane permeability in prokaryotic vs. eukaryotic systems .

Q. What computational strategies are effective for structure-activity relationship (SAR) studies?

- Methods :

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., falcipain-2) over 100 ns trajectories to assess binding stability.

- QSAR Modeling : Use descriptors like logP, polar surface area, and fluorine substituent electronegativity to predict bioactivity .

Q. How does the fluorination pattern (3,4-difluorophenyl) influence metabolic stability?

- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Fluorine atoms reduce oxidative metabolism by blocking CYP450 enzyme access .

- Half-Life (t) : Compare with non-fluorinated analogs; fluorinated derivatives typically exhibit prolonged t in pharmacokinetic studies .

Q. What are the best practices for handling stability issues under varying pH conditions?

- Stability Protocols :

- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl and NaOH at 37°C for 24 h) with HPLC monitoring.

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the benzodioxole moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.